(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine
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Overview
Description
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine is an organic compound that features a bromine atom, a trifluoromethoxy group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine typically involves multiple steps. One common route starts with the bromination of 5-trifluoromethoxyphenol to obtain 2-bromo-5-trifluoromethoxyphenol . This intermediate is then subjected to a nucleophilic substitution reaction with cyclohexylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-trifluoromethoxyphenol
- 2-Bromo-5-trifluoromethylpyridine
- Bis(5-trifluoromethylpyridin-2-yl)amine
Uniqueness
(2-Bromo-5-trifluoromethoxyphenyl)-cyclohexylamine is unique due to the presence of both a trifluoromethoxy group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c14-11-7-6-10(19-13(15,16)17)8-12(11)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTUTBGVTHSILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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